Home > Products > Screening Compounds P26077 > 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine - 1049301-98-5

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine

Catalog Number: EVT-3538267
CAS Number: 1049301-98-5
Molecular Formula: C25H21ClN4O
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), demonstrating greater selectivity for ENT2 over ENT1 []. It is currently being investigated for potential applications in nucleotide synthesis regulation, adenosine function modulation, and chemotherapy.

Relevance: Although FPMINT belongs to the 1,3,5-triazin-2-amine class, distinct from the pyridazine core of our target compound, they share a crucial structural motif: a naphthalen-2-yl group linked to a piperazine ring. This shared element suggests potential similarities in their binding interactions and biological activity profiles, particularly concerning ENT inhibition. Further exploration of structural modifications, as discussed in the context of FPMINT analogs [], could offer valuable insights for optimizing the activity and selectivity of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine.

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

Compound Description: This compound is a hydrochloride salt form of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, structurally analogous to its fluorinated counterpart []. While the specific biological activity of this compound isn't detailed, its structural comparison with the fluorinated analog suggests potential shared pharmacological properties.

Relevance: This compound shares a significant structural resemblance with 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine in its piperazine ring connected to an aromatic system. This common feature hints at potential similarities in their binding affinities and overall pharmacological profiles. Additionally, exploring the effects of fluorine substitution, as in the case of this compound's analog [], could provide insights into optimizing the target compound's properties.

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This series of compounds, encompassing both acetohydrazide and 1,3,4-oxadiazole derivatives, was synthesized and evaluated for antimicrobial activity and binding affinity to the BAX protein []. These compounds exhibited varying degrees of potency against bacterial and fungal strains.

Relevance: These compounds, particularly the 3-nitroimidazo[1,2-b]pyridazin-6-yl derivatives, share the pyridazine core with our target compound, along with the recurring piperazine motif. This structural similarity suggests potential overlap in their biological activities, especially considering the antimicrobial properties observed in this series []. Investigating the specific structural modifications within this series and their impact on antimicrobial activity could offer valuable insights for developing 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine as a potential antimicrobial agent.

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

Compound Description: This series of benzothiazole-piperazine hybrids was designed to target Alzheimer's disease (AD) []. They demonstrated multifunctional properties, including acetylcholinesterase (AChE) inhibition, amyloid-beta (Aβ) aggregation inhibition, and neuroprotective effects.

Relevance: The shared presence of a piperazine ring, a prominent feature in our target compound, links it structurally to this series of benzothiazole-piperazine hybrids []. Although their core structures differ, the shared piperazine moiety suggests potential similarities in their binding interactions and pharmacological profiles. Investigating the specific structural features contributing to the multifunctionality of these hybrids could guide the exploration of similar properties for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine, potentially opening avenues for its development as a therapeutic agent for AD.

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

Compound Description: This compound is a derivative of Prottremin, synthesized through an epoxide ring-opening reaction []. While its specific biological activity is not detailed, its structural relation to Prottremin, known for its antiparkinsonian activity, suggests potential therapeutic applications in Parkinson's disease.

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

Compound Description: This aminopyridopyrazinone derivative exhibits potent and selective inhibition of phosphodiesterase 5 (PDE5) []. This compound showed robust in vivo blood pressure-lowering effects in a rat model of hypertension and is being investigated for potential therapeutic applications in cardiovascular diseases.

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist []. Despite its high affinity for D4 receptors, in vivo studies revealed that its effects at high doses likely stem from residual antagonist actions at D2 (or D3) receptors, indicating a need for further investigation into its functional effects [].

3-(2-chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives

Compound Description: This series of benzofuran-chalcone hybrids was designed as potential antibacterial agents []. While they exhibited weak to moderate activity against tested bacterial strains, their structural features and the observed trends in their activity provide a basis for further optimization.

[O-methyl-11C]4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Compound Description: This compound, a radiolabeled derivative of a potent and selective 5-HT1A receptor agonist, was developed for positron emission tomography (PET) imaging studies []. Despite its promising in vitro profile, PET studies in baboons revealed a lack of specific binding, indicating its limitations as a 5-HT1A agonist PET ligand for clinical use [].

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for idiopathic pulmonary fibrosis []. It effectively reduces lysophosphatidic acid (LPA) levels in vivo and has demonstrated efficacy in preclinical models of pulmonary fibrosis.

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

Compound Description: SN79, a benzoxazolone derivative, exhibits high affinity for sigma-2 receptors, implicated in cancer and neurodegenerative diseases []. It displays both cytotoxic effects in tumor cells and metabolic stimulation, suggesting a complex interplay with cellular processes [].

1-(4-methyl-piperazin-1-yl)isoquinolines with different heteroaromatic substituents in С-3 position

Compound Description: This series of isoquinoline derivatives, featuring a variety of heteroaromatic substituents, was investigated for its anticancer activity []. The study highlighted the significant influence of the heterocyclic substituent on the compounds' potency and potential molecular targets [].

4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine derivatives

Compound Description: This series of aroylguanidine derivatives, designed as potential Na+/H+ exchanger 1 (NHE1) inhibitors, exhibited potent inhibitory effects in a rat platelet swelling assay []. These findings suggest their potential therapeutic application in conditions like myocardial ischemic-reperfusion injury [].

2-Amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophene derivatives

Compound Description: This series of thiophene derivatives was explored for their potential as allosteric enhancers of the A1 adenosine receptor []. The study found that substituents on the phenyl ring attached to the piperazine significantly influenced their allosteric enhancer activity [].

Relevance: Despite the different core structures, the shared presence of a piperazine ring, a prominent feature in our target compound, links it structurally to this series of thiophene derivatives []. This commonality suggests potential similarities in their binding interactions and pharmacological profiles. Investigating how modifications to the piperazine moiety in both compounds influence their interactions with their respective targets could provide insights into structure-activity relationships and guide the development of novel therapeutics, potentially targeting the adenosine signaling pathway.

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One

Compound Description: This compound, a dihydropyrimidine-2(1H)-one derivative, was synthesized and evaluated for its antimicrobial activity []. The study highlighted its potent antimicrobial properties, suggesting its potential as a lead compound for developing novel antimicrobial agents.

3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Compound Description: This compound, a chalcone derivative featuring a naphthalene moiety, has been synthesized and characterized through various spectroscopic techniques and X-ray crystallography []. While its specific biological activity isn't detailed, its structural features, particularly the presence of the chalcone framework and the naphthalene ring system, suggest potential applications in medicinal chemistry, drawing parallels to other chalcone derivatives with known biological activities.

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones

Compound Description: This series of pyrid-2(1H)-one derivatives, incorporating a piperazine moiety, was investigated for its activity at 5-HT1A and 5-HT2A receptors []. The study highlighted the impact of structural modifications on receptor affinity and the compounds' potential as tools for studying the serotonergic system [].

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides

Compound Description: This series of benzothiazole-piperazine derivatives was synthesized and evaluated for its anticonvulsant activity []. The study demonstrated their potential as therapeutic agents for epilepsy, with some compounds exhibiting potent anticonvulsant effects in animal models [].

3-(4-piperazin-1-yl-phenyl)-s-triazolo [3,4-b][1,3,4] thiadiazole hydrochlorides

Compound Description: This series of s-triazolo[3,4-b][1,3,4]thiadiazole derivatives, incorporating a piperazine ring, was synthesized and evaluated for its antibacterial activity []. The study demonstrated the potential of these compounds as antibacterial agents, with several derivatives exhibiting significant inhibitory activity against both Gram-positive and Gram-negative bacteria [].

methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33, a pyrrolo[2,1-f][1,2,4]triazine derivative, acts as a potent and selective PI3Kα inhibitor, demonstrating significant antitumor activity in preclinical models []. Its favorable pharmacological profile led to its selection as a clinical candidate for treating solid tumors [].

Properties

CAS Number

1049301-98-5

Product Name

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine

IUPAC Name

(2-chlorophenyl)-[4-(6-naphthalen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C25H21ClN4O

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C25H21ClN4O/c26-22-8-4-3-7-21(22)25(31)30-15-13-29(14-16-30)24-12-11-23(27-28-24)20-10-9-18-5-1-2-6-19(18)17-20/h1-12,17H,13-16H2

InChI Key

PDGGXZBTWJONFC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.